2-Chloro-p-xylene

Übersicht

Beschreibung

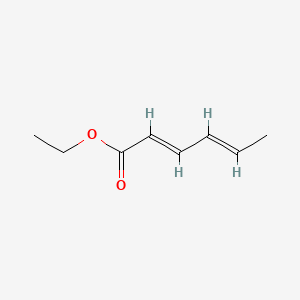

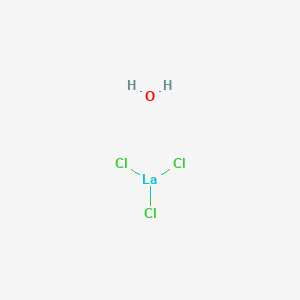

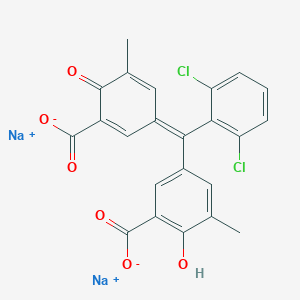

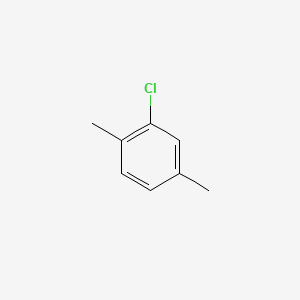

2-Chloro-p-xylene, also known as 2-Chloro-1,4-dimethylbenzene, is a chemical compound with the molecular formula C8H9Cl . It is a halogenated benzene and is used in various applications .

Synthesis Analysis

The synthesis of 2-Chloro-p-xylene can be achieved through two-phase electrolysis. In this process, a precious metal oxide coated over titanium is used as an anode. The electrolysis of p-xylene in an aqueous hydrochloric acid medium yields a mixture of mono and dichloro-p-xyJene in the ratio of 3.5:1 .Molecular Structure Analysis

The molecular structure of 2-Chloro-p-xylene is characterized by the presence of a chlorine atom and two methyl groups attached to a benzene ring . The molecular weight of the compound is 140.61 g/mol .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-p-xylene have been studied using various spectroscopic techniques. The vibrational spectra of the compound have been analyzed using FT-IR and FT-Raman spectroscopy . Additionally, the compound has been found to undergo polymerization under certain conditions .Physical And Chemical Properties Analysis

2-Chloro-p-xylene is a flammable liquid . It is rapidly absorbed through the lungs and slowly through the skin upon exposure .Relevant Papers Several papers have been published on the synthesis, properties, and applications of 2-Chloro-p-xylene . These papers provide valuable insights into the compound and its potential uses.

Wissenschaftliche Forschungsanwendungen

Structural, Electronic, and Optical Properties

2-Chloro-p-xylene has been studied for its structural, electronic, and optical properties . The vibrational spectra, including FT-IR and FT-Raman for 2,5-dichloro-p-xylene (DCPX), have been recorded. All the energies, the geometry of the compound, and vibrational frequencies of DCPX have been calculated using density functional theory (DFT/B3LYP) method coupled with 6-31G* and 6-311+G** functionals .

Non-linear Optical (NLO) Behavior

The non-linear optical (NLO) behavior of DCPX has been identified from the results of hyperpolarizability values . This property makes it potentially useful in the field of optoelectronics.

Charge Transfer Studies

The occurrence of charge transfer was known from the HOMO–LUMO energy gap of DCPX . Understanding charge transfer is crucial in fields like organic solar cells and organic light-emitting diodes (OLEDs).

Petrochemical Production

Xylene, which includes 2-Chloro-p-xylene, is a major petrochemical produced by the carbonization of coal in the manufacturing of coke fuel . It represents about 0.5–1% of crude oil and is established in a small amount in gasoline and aircraft fuels .

Manufacturing of Terephthalic Acid for Polyester

Xylene is used on a large scale for the manufacture of terephthalic acid for polyester . Terephthalic acid and dimethyl terephthalate, both are used in the production of polyethylene terephthalate (PET) plastic bottles and polyester clothing .

Solvent in Various Industries

It is widely used as a solvent in the leather, rubber, and printing industries . Xylene is used as a sealer/carrier solvent in acrylic concrete which is a widely used concrete protector .

Intermediate for Pharmaceuticals

2-Chloro-m-xylene, a similar compound, is employed as an intermediate for pharmaceuticals . This suggests potential applications of 2-Chloro-p-xylene in pharmaceutical synthesis.

Polymerization Studies

The polymerization of [2,2]-paracyclophanes involves technologically p-xylylene molecule (the monomer) which originates from the cyclophanes after the pyrolysis in high temperature . This suggests potential applications of 2-Chloro-p-xylene in polymer science.

Wirkmechanismus

Target of Action

2-Chloro-p-xylene, also known as 2-Chloro-1,4-dimethylbenzene, is a chlorine substituted phenol . The primary targets of this compound are bacterial cells, particularly Gram-positive bacteria . The compound interacts with the cell membrane of these bacteria, disrupting their structure and function .

Mode of Action

The mode of action of 2-Chloro-p-xylene involves the hydroxyl -OH groups of the molecule binding to certain proteins on the cell membrane of bacteria . This interaction disrupts the membrane, allowing the contents of the bacterial cell to leak out . This disruption of the cell wall due to its phenolic nature makes the compound effective against Gram-positive bacteria .

Biochemical Pathways

It is known that aromatic compounds like 2-chloro-p-xylene can be biodegraded by bacteria through chemotaxis mechanism . This mechanism increases the bioavailability of these hydrophobic compounds to microorganisms .

Result of Action

The primary result of the action of 2-Chloro-p-xylene is the disruption of bacterial cell membranes, leading to the leakage of cell contents and ultimately cell death . This makes the compound effective as an antimicrobial agent .

Eigenschaften

IUPAC Name |

2-chloro-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNRNQGTVRTDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26283-41-0 | |

| Record name | Poly(chloro-p-xylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26283-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059125 | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-p-xylene | |

CAS RN |

95-72-7, 57030-73-6 | |

| Record name | Chloro-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Xylene, monochloro derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057030736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-xylene, monochloro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-P-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y9K758WLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.